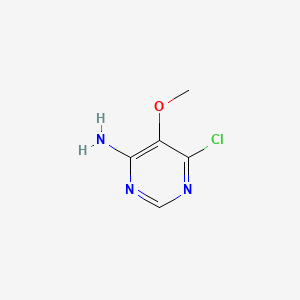

4-Amino-6-chloro-5-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZJNHQPBMCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198229 | |

| Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-41-7 | |

| Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTV46J7E54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-5-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic compound, its structural features suggest potential applications as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and evaluation in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-methoxypyrimidin-4-amine | N/A |

| CAS Number | 5018-41-7 | [1][2] |

| Molecular Formula | C₅H₆ClN₃O | [1][2] |

| Molecular Weight | 159.57 g/mol | [2] |

| Melting Point | 176 - 178 °C | Supplier Data |

| Boiling Point | 305.4 °C at 760 mmHg | Supplier Data |

| logP (Predicted) | 0.8 | PubChemLite |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be employed for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed container.

-

The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued until a complete titration curve is obtained.

-

The pKa value is determined from the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble).

-

The two phases are combined in a sealed container and agitated until partitioning equilibrium is reached (typically for several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound such as this compound.

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data remains to be reported in the literature, the provided protocols offer a clear path for researchers to obtain this critical information. The systematic characterization of these properties is an indispensable step in the rational design and development of new chemical entities for therapeutic applications. Further research to determine the experimental solubility and pKa of this compound is highly encouraged to complete its physicochemical profile.

References

An In-depth Technical Guide on the Spectral Data of 4-Amino-6-chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectral data for the compound 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7). Due to the limited availability of published experimental spectral data for this specific molecule, this document outlines the expected spectral characteristics based on closely related analogues and provides standardized experimental protocols for obtaining NMR, IR, and MS data. Furthermore, a proposed synthetic pathway is visualized to aid researchers in its preparation and characterization.

Compound Profile

-

IUPAC Name: 6-chloro-5-methoxypyrimidin-4-amine[1]

-

Synonyms: 4-Amino-5-methoxy-6-chloropyrimidine[2]

-

CAS Number: 5018-41-7[3]

-

Chemical Formula: C₅H₆ClN₃O[1]

-

Molecular Weight: 159.57 g/mol

Spectral Data (Predicted and Analog-Based)

NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ~8.0-8.5 (s, 1H, H2) | Chemical shift is influenced by the two adjacent nitrogen atoms. |

| ~5.0-6.0 (br s, 2H, -NH₂) | Broad singlet, exchangeable with D₂O. | |

| ~3.8-4.2 (s, 3H, -OCH₃) | Singlet for the methoxy group protons. | |

| ¹³C | ~155-160 (C4) | Carbon attached to the amino group. |

| ~140-145 (C6) | Carbon attached to the chloro group. | |

| ~120-125 (C5) | Carbon attached to the methoxy group. | |

| ~150-155 (C2) | ||

| ~55-60 (-OCH₃) | Methoxy carbon. |

IR Spectral Data

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (methoxy group) |

| 1650-1600 | Strong | N-H bending (scissoring) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1250-1000 | Strong | C-O stretching (methoxy group) |

| 800-700 | Strong | C-Cl stretching |

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 159/161 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 144/146 | Loss of -CH₃ |

| 131/133 | Loss of CO |

| 124 | Loss of Cl |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

-

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mode: Positive ion mode is likely to be effective.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound can be logically approached from commercially available precursors. The following diagram illustrates a proposed synthetic route.

Caption: Proposed synthesis of this compound.

The following diagram illustrates a general workflow for the synthesis and characterization of pyrimidine derivatives.

Caption: General workflow for synthesis and characterization.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. The predicted spectral data, based on sound chemical principles and analogous compounds, offers a valuable reference for researchers. The detailed experimental protocols and the visualized synthetic and characterization workflows are intended to facilitate the practical investigation of this compound in a laboratory setting. It is recommended that any future work on this molecule includes the full experimental determination and publication of its spectral data to enrich the scientific literature.

References

4-Amino-6-chloro-5-methoxypyrimidine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrimidines: A Case Study on 4,6-Dichloro-5-methoxypyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of substituted pyrimidines, a class of compounds with significant interest in pharmaceutical and biological research. Due to the limited availability of public crystallographic data for 4-amino-6-chloro-5-methoxypyrimidine, this document presents a detailed analysis of the closely related analog, 4,6-dichloro-5-methoxypyrimidine , as a representative case study. The methodologies and data interpretation are broadly applicable to the structural elucidation of similar pyrimidine derivatives.

Crystallographic Data

The crystal structure of 4,6-dichloro-5-methoxypyrimidine was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₄Cl₂N₂O |

| Formula Weight | 179.00 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 13.6545 (19) Å |

| b | 3.9290 (6) Å |

| c | 13.0275 (18) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 698.91 (17) ų |

| Z | 4 |

| Calculated Density | 1.701 Mg/m³ |

| Absorption Coefficient | 0.85 mm⁻¹ |

| F(000) | 360 |

| Data Collection | |

| Crystal Size | 0.29 x 0.20 x 0.09 mm |

| Theta range for data collection | 3.0 to 30.0° |

| Reflections collected | 4505 |

| Independent reflections | 1520 [R(int) = 0.024] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1520 / 1 / 92 |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I>2σ(I)] | R1 = 0.024, wR2 = 0.054 |

| R indices (all data) | R1 = 0.026, wR2 = 0.055 |

| Absolute structure parameter | -0.02 (6) |

| Largest diff. peak and hole | 0.27 and -0.19 e.Å⁻³ |

Data sourced from the crystallographic study of 4,6-dichloro-5-methoxypyrimidine.[1][2]

Molecular Geometry

The molecule is nearly planar, with a root-mean-square deviation of 0.013 Å for the pyrimidine ring atoms.[2] The carbon atom of the methoxy group, however, deviates significantly from this plane.[2] In the crystal, the molecules are linked by short Cl···N contacts, forming a three-dimensional framework.[2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of substituted pyrimidines often involves nucleophilic substitution reactions on a di- or tri-chlorinated pyrimidine precursor. For instance, 4-amino-6-alkoxypyrimidine compounds can be prepared from 4,6-dichloropyrimidine compounds through a two-step process involving ammonolysis followed by reaction with an alcohol in the presence of an alkaline catalyst.[3]

General Synthetic Approach:

-

Ammonolysis/Aminolysis: Reaction of a 4,6-dichloropyrimidine derivative with ammonia or an amine to selectively replace one chlorine atom.[3][4]

-

Alkoxylation: The resulting 4-amino-6-chloropyrimidine intermediate is then reacted with an alcohol (e.g., methanol) and a base to introduce the alkoxy group.[3]

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For a related compound, crystals were grown by dissolving the substance in dichloromethane and allowing the solvent to evaporate slowly over several days.[5]

X-ray Data Collection and Structure Solution

The following workflow outlines the typical procedure for single-crystal X-ray diffraction analysis.

References

- 1. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Amino-6-chloro-5-methoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide details the standardized experimental protocols for determining solubility, offering a practical framework for researchers to generate their own data for 4-Amino-6-chloro-5-methoxypyrimidine.

Case Study: Solubility of 2-amino-4-chloro-6-methoxypyrimidine

The following tables summarize the mole fraction solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in twelve different organic solvents at temperatures ranging from 273.15 K to 323.15 K. This data is extracted from a comprehensive study on the thermodynamic properties of this compound[1]. The solubility was determined experimentally using a high-performance liquid chromatography (HPLC) analysis under atmospheric pressure[1]. At a given temperature, the mole fraction solubility was observed to decrease in the following order: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene[1].

Table 1: Mole Fraction Solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents (Part 1)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Toluene |

| 273.15 | 0.00198 | 0.00187 | 0.00213 | 0.00176 | 0.00141 | 0.00041 |

| 278.15 | 0.00237 | 0.00224 | 0.00257 | 0.00212 | 0.00172 | 0.00052 |

| 283.15 | 0.00284 | 0.00269 | 0.00311 | 0.00256 | 0.00209 | 0.00065 |

| 288.15 | 0.00341 | 0.00323 | 0.00375 | 0.00309 | 0.00255 | 0.00082 |

| 293.15 | 0.00409 | 0.00388 | 0.00452 | 0.00373 | 0.00311 | 0.00103 |

| 298.15 | 0.00491 | 0.00466 | 0.00545 | 0.00450 | 0.00379 | 0.00129 |

| 303.15 | 0.00589 | 0.00559 | 0.00657 | 0.00543 | 0.00462 | 0.00161 |

| 308.15 | 0.00707 | 0.00671 | 0.00792 | 0.00655 | 0.00563 | 0.00201 |

| 313.15 | 0.00848 | 0.00805 | 0.00955 | 0.00790 | 0.00686 | 0.00250 |

| 318.15 | 0.01018 | 0.00966 | 0.01151 | 0.00953 | 0.00836 | 0.00310 |

| 323.15 | 0.01221 | 0.01159 | 0.01387 | 0.01149 | 0.01019 | 0.00384 |

Table 2: Mole Fraction Solubility (x) of 2-amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents (Part 2)

| Temperature (K) | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | 2-Butanone | Cyclohexanone | DMF |

| 273.15 | 0.00412 | 0.00361 | 0.01153 | 0.00829 | 0.00672 | 0.02134 |

| 278.15 | 0.00488 | 0.00427 | 0.01362 | 0.00980 | 0.00795 | 0.02522 |

| 283.15 | 0.00580 | 0.00506 | 0.01609 | 0.01158 | 0.00940 | 0.02979 |

| 288.15 | 0.00688 | 0.00599 | 0.01899 | 0.01370 | 0.01111 | 0.03518 |

| 293.15 | 0.00817 | 0.00709 | 0.02242 | 0.01620 | 0.01314 | 0.04154 |

| 298.15 | 0.00970 | 0.00839 | 0.02646 | 0.01915 | 0.01553 | 0.04905 |

| 303.15 | 0.01152 | 0.00993 | 0.03124 | 0.02263 | 0.01835 | 0.05791 |

| 308.15 | 0.01368 | 0.01175 | 0.03688 | 0.02675 | 0.02168 | 0.06837 |

| 313.15 | 0.01624 | 0.01391 | 0.04355 | 0.03161 | 0.02562 | 0.08072 |

| 318.15 | 0.01929 | 0.01646 | 0.05142 | 0.03736 | 0.03027 | 0.09531 |

| 323.15 | 0.02290 | 0.01947 | 0.06071 | 0.04415 | 0.03577 | 0.11255 |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method is the shake-flask method, which involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature.

Key Experimental Methodologies

1. Isothermal Shake-Flask Method

This is a classical and widely used technique to determine equilibrium (thermodynamic) solubility[2].

-

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.

-

Procedure:

-

Add an excess of this compound to a sealed vial or flask containing a known volume or mass of the organic solvent.

-

Place the sealed container in a constant-temperature shaker bath.

-

Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the solubility.

-

2. Polythermal Method

This method involves measuring the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon heating.

-

Principle: A mixture of known composition is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is the saturation temperature for that specific composition.

-

Procedure:

-

Prepare a series of vials with known masses of this compound and the solvent.

-

Place the vials in a temperature-controlled apparatus with a means of agitation and visual observation.

-

Slowly increase the temperature while continuously agitating the mixture.

-

Record the temperature at which the last solid particle dissolves. This temperature corresponds to the solubility at that specific concentration.

-

Analytical Techniques for Concentration Measurement

The accurate determination of the solute concentration in the saturated solution is crucial. HPLC is a preferred method due to its specificity, sensitivity, and accuracy.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used to quantify the concentration of this compound in the filtered supernatant. A calibration curve should be prepared using standard solutions of known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the isothermal shake-flask method.

Workflow for Isothermal Shake-Flask Solubility Determination.

References

Theoretical Studies on 4-Amino-6-chloro-5-methoxypyrimidine: A Technical Guide

Abstract: This technical guide provides a comprehensive theoretical overview of 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7), a substituted pyrimidine with significant potential as a scaffold and intermediate in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper synthesizes information from closely related analogues and fundamental chemical principles to explore its structural, electronic, and reactive properties. The guide includes postulated physicochemical characteristics, a theoretical analysis of its molecular structure, a discussion on its synthetic accessibility via nucleophilic aromatic substitution, and generalized protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Substituted aminopyrimidines, in particular, are of high interest as they can act as bioisosteres of purines and are frequently employed as kinase inhibitors, antibacterial agents, and other targeted therapeutics.[3]

This compound is a trifunctionalized heterocyclic compound featuring an amino group, a chloro leaving group, and a methoxy group. This specific arrangement of substituents provides a versatile platform for chemical modification, making it an attractive intermediate for the synthesis of diverse compound libraries for biological screening. The chloro atom at the 6-position is susceptible to nucleophilic displacement, allowing for the introduction of various functionalities. This guide aims to provide a detailed theoretical framework for understanding and utilizing this compound in research and development.

Physicochemical and Structural Properties

Direct experimental data for this compound is not widely available in the literature. The properties presented below are a combination of basic chemical information and theoretically derived values based on its structure and comparison with related compounds.

General Properties

| Property | Value | Source |

| IUPAC Name | 6-Chloro-5-methoxypyrimidin-4-amine | [1] |

| CAS Number | 5018-41-7 | [1][4][5] |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | Calculated |

| Appearance | Postulated as a solid at room temp. | Inferred |

Theoretical Structural Analysis

No public crystal structure data is available for this compound. However, the molecular geometry can be inferred from related structures. The pyrimidine ring is expected to be planar. The primary site of reactivity for nucleophilic attack is the carbon atom bonded to the chlorine, as chlorine is a good leaving group and the ring is activated towards nucleophilic aromatic substitution (SNAr). The amino and methoxy groups are electron-donating and will influence the electron density of the pyrimidine ring, thereby modulating its reactivity.

Synthesis and Reactivity

The synthesis of this compound is logically achieved from commercially available precursors. The most direct route involves the selective amination of a dichlorinated pyrimidine.

Postulated Synthetic Pathway

A plausible synthetic route starts with 4,6-dichloro-5-methoxypyrimidine. A controlled nucleophilic aromatic substitution (SNAr) reaction with an ammonia source (e.g., ammonia in a suitable solvent or an ammonium salt) would lead to the selective displacement of one chlorine atom. The chlorine at position 4 is generally more activated towards nucleophilic attack than the one at position 6 in similar systems, but reaction conditions can be optimized to favor the desired isomer. Given the structure, amination at the 4-position is the expected primary outcome.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound, CAS No. 5018-41-7 - iChemical [ichemical.com]

- 3. Theoretical studies on the interaction of modified pyrimidines and purines with purine riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 5018-41-7 [chemicalbook.com]

- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

Quantum Chemical Calculations for 4-Amino-6-chloro-5-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide and illustrative workflow for conducting quantum chemical calculations on 4-Amino-6-chloro-5-methoxypyrimidine. As of the date of this publication, dedicated computational studies for this specific molecule are not extensively available in peer-reviewed literature. Therefore, the quantitative data presented herein is hypothetical and derived from computational studies on structurally analogous pyrimidine derivatives to exemplify the expected outcomes and data presentation. Methodologies are based on established computational chemistry practices.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules, including anticancer and antimicrobial agents. Understanding the structural, electronic, and spectroscopic properties of these molecules at a quantum mechanical level is crucial for rational drug design and for elucidating mechanisms of action. This guide outlines the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound.

The methodologies described are grounded in Density Functional Theory (DFT), a robust and widely used computational method for investigating the electronic structure of molecules.[1][2] This document serves as a foundational resource for researchers aiming to perform similar computational studies.

Computational Methodology

The protocols detailed below are representative of a standard computational approach for the analysis of pyrimidine derivatives.

Software and Theoretical Level

Quantum chemical calculations can be performed using various software packages, such as the Gaussian suite of programs. A widely accepted and effective method for such analyses is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.[1][2] For accurate results, a reasonably large basis set, such as 6-311++G(d,p), is recommended for all atoms.[1][2] Calculations are typically performed in the gas phase to model the molecule in an isolated state.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to a minimum energy conformation. This process identifies the most stable three-dimensional structure of the molecule. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Analysis of Electronic Properties

The electronic properties of the molecule are investigated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the chemical reactivity and bioactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (typically colored red), which are prone to electrophilic attack, and regions of positive potential (colored blue), which are susceptible to nucleophilic attack.

Vibrational Spectroscopy

Theoretical vibrational frequencies are calculated to aid in the assignment and interpretation of experimental infrared (IR) and Raman spectra. The computed frequencies and corresponding vibrational modes provide a detailed picture of the molecule's dynamic behavior.

Illustrative Data Presentation

The following tables present hypothetical but plausible quantitative data for this compound, based on computational studies of similar molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Predicted Length (Å) |

| C4 - N-amino | 1.35 |

| C6 - Cl | 1.74 |

| C5 - O-methoxy | 1.36 |

| N1 - C2 | 1.34 |

| C2 - N3 | 1.33 |

| N3 - C4 | 1.38 |

| C4 - C5 | 1.42 |

| C5 - C6 | 1.39 |

| C6 - N1 | 1.33 |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Angle | Predicted Angle (°) |

| N3 - C4 - C5 | 122.5 |

| C4 - C5 - C6 | 118.0 |

| C5 - C6 - N1 | 121.0 |

| C6 - N1 - C2 | 117.5 |

| N1 - C2 - N3 | 128.0 |

| C2 - N3 - C4 | 113.0 |

| C5 - C4 - N-amino | 119.0 |

| N1 - C6 - Cl | 118.5 |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

Table 4: Selected Theoretical Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) stretch (amino) | 3450 | Symmetric N-H stretching |

| ν(C-H) stretch (methoxy) | 2980 | C-H stretching in CH₃ group |

| ν(C=N) stretch (ring) | 1620 | Pyrimidine ring stretching |

| ν(C=C) stretch (ring) | 1580 | Pyrimidine ring stretching |

| δ(N-H) bend (amino) | 1550 | N-H scissoring |

| ν(C-O) stretch (methoxy) | 1250 | C-O stretching |

| ν(C-Cl) stretch | 750 | C-Cl stretching |

Visualizations

Diagrams created using the DOT language provide a clear visual representation of workflows and relationships.

Caption: Workflow for Quantum Chemical Analysis.

Conclusion

This technical guide outlines a robust computational workflow for the detailed quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's optimized geometry, electronic structure, and vibrational properties. The illustrative data presented in structured tables serves as a template for reporting the findings of such computational studies. The visualized workflow provides a clear and logical sequence for conducting the analysis. This foundational information is invaluable for professionals in drug discovery and medicinal chemistry, enabling a deeper understanding of molecular properties and facilitating the design of novel therapeutic agents.

References

- 1. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-6-chloro-5-methoxypyrimidine: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic history of 4-Amino-6-chloro-5-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. The document details its synthetic evolution, provides experimental protocols for key reactions, and summarizes quantitative data to support laboratory and developmental work.

Introduction and Discovery

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, its synthetic origins can be traced back to research on substituted aminopyrimidines, a class of compounds that gained significant interest in the mid-20th century due to their structural similarity to purines and their potential as biological agents. Early work on related compounds, such as 4-amino-6-methoxypyrimidine, is referenced in a 1974 Russian publication, the Pharmaceutical Chemistry Journal, indicating that the foundational chemistry was established by that time. The development of synthetic routes to this compound was likely driven by the need for versatile intermediates in medicinal chemistry, particularly for the development of kinase inhibitors. The aminopyrimidine scaffold is a well-established pharmacophore in this area, known to mimic the adenine core of ATP.

Synthetic Evolution

The synthesis of this compound has evolved, with modern methods focusing on efficiency, safety, and yield. The primary and most logical synthetic pathway commences with the commercially available 4,6-dichloro-5-methoxypyrimidine.

Key Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis revolves around a regioselective nucleophilic aromatic substitution (SNAr) reaction on the 4,6-dichloro-5-methoxypyrimidine precursor. The two chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.

Logical Relationship of the Primary Synthetic Route

Caption: Primary synthetic route to this compound.

This selective mono-amination is achievable due to the differential reactivity of the two chlorine atoms, often influenced by steric and electronic factors, as well as careful control of reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its precursor.

Synthesis of 4,6-dichloro-5-methoxypyrimidine (Precursor)

While commercially available, the synthesis of the precursor is a critical first step in a fully integrated synthetic campaign. A common method involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine.

Experimental Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the precursor, 4,6-dichloro-5-methoxypyrimidine.

Detailed Methodology:

-

In a well-ventilated fume hood, a reaction vessel is charged with 4,6-dihydroxy-5-methoxypyrimidine and a suitable chlorinating agent, such as phosphorus oxychloride (POCl3), often in excess.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Synthesis of this compound

This procedure is adapted from modern synthetic methods described for analogous compounds.[1]

Detailed Methodology:

-

4,6-dichloro-5-methoxypyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol, in a pressure-rated reaction vessel.

-

The solution is cooled in an ice bath, and a solution of ammonia in the same solvent (or aqueous ammonia) is added dropwise. An excess of the aminating agent is typically used.

-

The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours.

-

The reaction is monitored for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are dried, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and purity are representative of modern, optimized procedures.

| Parameter | Value | Reference |

| Molecular Formula | C5H5ClN3O | N/A |

| Molecular Weight | 160.57 g/mol | N/A |

| Typical Yield | 75-90% | [1] |

| Purity (by HPLC) | >98% | [1] |

| Melting Point | Not consistently reported, varies with purity | N/A |

| 1H NMR (CDCl3, 400 MHz) δ | ~8.1 (s, 1H, Ar-H), ~5.0 (br s, 2H, NH2), ~4.0 (s, 3H, OCH3) | Spectroscopic data is predicted based on analogous structures. |

| 13C NMR (CDCl3, 100 MHz) δ | ~158, 155, 145, 120, 58 | Spectroscopic data is predicted based on analogous structures. |

Biological Significance and Signaling Pathways

This compound is primarily of interest as a building block for more complex molecules with potential therapeutic applications. The broader class of aminopyrimidine derivatives has been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The aminopyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. For instance, derivatives of aminopyrimidines have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK), all of which are implicated in cancer cell proliferation, survival, and angiogenesis.

Generalized Kinase Inhibition Signaling Pathway

Caption: Generalized signaling pathway illustrating kinase inhibition by an aminopyrimidine derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. While its specific discovery is not pinpointed to a single publication, its synthetic roots are well-established within the broader context of pyrimidine chemistry. Modern synthetic methods, primarily relying on the nucleophilic aromatic substitution of 4,6-dichloro-5-methoxypyrimidine, provide efficient access to this compound. Its significance lies in its utility as a scaffold for the development of potent kinase inhibitors, a critical class of therapeutics in oncology and other disease areas. The information provided in this guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this important chemical entity.

References

4-Amino-6-chloro-5-methoxypyrimidine CAS number and nomenclature

An In-depth Technical Guide to 4-Amino-6-chloro-5-methoxypyrimidine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical development. The document details its chemical identity, properties, a potential synthesis route, and its role in the broader context of drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Nomenclature

This compound is a substituted pyrimidine with the chemical formula C5H6ClN3O. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

| Identifier | Value |

| CAS Number | 5018-41-7[1] |

| IUPAC Name | 6-chloro-5-methoxy-pyrimidin-4-amine |

| Synonyms | This compound |

| Molecular Formula | C5H6ClN3O[1] |

| Molecular Weight | 159.57 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | ChemicalBook |

| Purity | Available at 97.0% | Guidechem[1] |

| Melting Point | 146-148 °C | ChemicalBook[2] |

| Storage | 2-8°C (protect from light) | ChemicalBook[2] |

Synthesis Protocol

A potential synthetic route for 4-amino-6-alkoxyl pyrimidine compounds, including this compound, is described in patent CN102516182B. The process involves a two-step reaction starting from a 4,6-dichloropyrimidine compound.[3]

Experimental Protocol:

Step 1: Amination

-

4,6-dichloropyrimidine compounds are reacted with ammonia or aminated compounds in water.[3]

-

The molar ratio of the 4,6-dichloropyrimidine to water is maintained between 1:16 and 1:33.[3]

-

The reaction temperature is controlled between 55-60 °C.[3]

-

This step yields a 4-amino-6-chloropyrimidine intermediate.[3]

Step 2: Alkoxylation

-

The 4-amino-6-chloropyrimidine intermediate is mixed with an alcohol (in this case, methanol) and an alkaline catalyst.[3]

-

The molar ratio of the alkaline catalyst to the 4-amino-6-chloropyrimidine compound is between 1:1 and 4:1.[3]

-

The mixture undergoes a reflux reaction at a temperature of 60-90 °C.[3]

-

The reaction is monitored until the residual amount of the starting material is ≤0.1%.[3]

-

The resulting solution is concentrated under reduced pressure.[3]

-

The residue is dissolved in water and cooled for crystallization to obtain the final 4-amino-6-methoxy pyrimidine product after solid-liquid separation.[3]

Role in Drug Development

This compound is cited as a pharmaceutical intermediate.[1] This indicates its utility as a starting material or a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.

The general workflow from a chemical intermediate to a potential drug candidate that may interact with a biological signaling pathway is illustrated below.

References

Technical Guide: Safety, Handling, and MSDS of 4-Amino-6-chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A complete Material Safety Data Sheet (MSDS) for 4-Amino-6-chloro-5-methoxypyrimidine (CAS No. 5018-41-7) was not publicly available at the time of writing. The information herein is compiled from data on structurally similar compounds and should be used as a guide for safe handling. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This guide provides a comprehensive overview of the known safety, handling, and toxicological information to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Based on data from structurally related chloropyrimidine derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated)

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) |

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated)

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table includes basic identifiers and data extrapolated from related compounds.

| Property | Value |

| CAS Number | 5018-41-7 |

| Molecular Formula | C5H6ClN3O |

| Molecular Weight | 159.57 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |

| Body Protection | A laboratory coat or chemical-resistant coveralls. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary for operations that could generate dust.[3] |

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep containers tightly closed when not in use.[3]

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly sealed to prevent moisture absorption.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal.[3]

-

Clean the spill area thoroughly.

Toxicological Information and Potential Signaling Pathways

Note: The toxicological properties of this compound have not been thoroughly investigated. The following information is based on studies of a structurally related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine.

A study on 4-Amino-5-chloro-2,6-dimethylpyrimidine has shown its potential as an antimicrobial agent and a lung cancer drug.[7] The study suggests that the compound acts as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in lung cancer.[7]

Potential Signaling Pathway Inhibition (Hypothesized)

Caption: Hypothesized inhibition of DPP-IV by this compound.

Experimental Protocols and Workflows

General Experimental Workflow for Handling

Caption: A generalized workflow for the safe handling of this compound.

Emergency Response Logical Flow

Caption: Logical flow for emergency response to an exposure or spill event.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be treated as hazardous. Do not allow the material to enter drains or waterways.

Conclusion

While specific data for this compound is limited, a conservative approach to handling based on the known hazards of similar chloropyrimidine compounds is essential for ensuring laboratory safety. Researchers and drug development professionals should adhere to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment. Further toxicological and safety studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. veterinaria.org [veterinaria.org]

In-depth Technical Guide on the Potential Degradation Pathways of 4-Amino-6-chloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential degradation pathways of 4-Amino-6-chloro-5-methoxypyrimidine, a substituted pyrimidine of interest in pharmaceutical research and development. Understanding the stability of this molecule is crucial for ensuring its quality, safety, and efficacy. This document outlines plausible degradation routes under various stress conditions, including hydrolysis, oxidation, and photolysis, based on established chemical principles and data from related pyrimidine derivatives. Detailed experimental protocols for conducting forced degradation studies are provided, along with a summary of potential degradation products. Visual diagrams generated using DOT language are included to illustrate the degradation pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core substituted with functional groups that are susceptible to chemical transformation. Forced degradation studies are an essential component of the drug development process, providing critical information on the intrinsic stability of a drug substance.[1] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2] This guide synthesizes available information on the degradation of related pyrimidine structures to propose the likely degradation pathways for this compound.

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways, primarily dictated by the reactivity of the chloro, amino, and methoxy functional groups under stress conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many pharmaceutical compounds.[3] The stability of this compound is expected to be pH-dependent.

-

Acidic Hydrolysis: Under acidic conditions, two primary degradation pathways are plausible. First, the chloro group at the 6-position is susceptible to nucleophilic substitution by water, leading to the formation of 4-Amino-5-methoxy-6-hydroxypyrimidine (DP1) . This is a common reaction for chloropyrimidines. Secondly, the methoxy group, being an ether linkage, can undergo cleavage under strong acidic conditions to yield 4-Amino-6-chloro-5-hydroxypyrimidine (DP2) .

-

Basic Hydrolysis: In alkaline conditions, the chloro group at the 6-position can be readily displaced by a hydroxide ion to form 4-Amino-5-methoxy-6-hydroxypyrimidine (DP1) . Additionally, hydrolytic deamination of the amino group at the 4-position may occur under strong basic conditions, yielding 6-Chloro-5-methoxy-4-hydroxypyrimidine (DP3) .[4]

-

Neutral Hydrolysis: In neutral aqueous solutions, hydrolysis of the chloro group is the most probable degradation pathway, leading to DP1 , although the reaction rate is expected to be slower than under acidic or basic conditions.

Figure 1: Potential Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative degradation, often mediated by reactive oxygen species, can lead to a variety of degradation products. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]

-

N-Oxidation: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are susceptible to oxidation, which could lead to the formation of N-oxides. For instance, oxidation of the amino group could form a nitroso or nitro derivative, though this is less common. A more likely product is the formation of an N-oxide on one of the ring nitrogens.

-

Hydroxylation: Oxidative attack on the pyrimidine ring can lead to the formation of hydroxylated derivatives.[5]

-

Side-Chain Oxidation: The methoxy group could potentially be oxidized, although this is generally less facile than reactions at the ring nitrogens or the amino group.

Figure 2: Potential Oxidative Degradation Pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

-

Dechlorination: Photolytic cleavage of the carbon-chlorine bond is a plausible degradation pathway, which could lead to the formation of 4-Amino-5-methoxypyrimidine (DP6) . This can proceed through a radical mechanism.

-

Photo-oxidation and Photo-hydrolysis: In the presence of oxygen and water, light can accelerate oxidative and hydrolytic degradation pathways, leading to products similar to those described in the respective sections (e.g., hydroxylated derivatives).[5]

Figure 3: Potential Photolytic Degradation Pathways.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products (DP) of this compound under various stress conditions.

| Degradant ID | Chemical Name | Formation Condition(s) |

| DP1 | 4-Amino-5-methoxy-6-hydroxypyrimidine | Acidic, Basic, Neutral Hydrolysis |

| DP2 | 4-Amino-6-chloro-5-hydroxypyrimidine | Strong Acidic Hydrolysis |

| DP3 | 6-Chloro-5-methoxy-4-hydroxypyrimidine | Strong Basic Hydrolysis |

| DP4 | N-Oxide Derivatives | Oxidation |

| DP5 | Hydroxylated Pyrimidine Ring Derivatives | Oxidation, Photo-oxidation |

| DP6 | 4-Amino-5-methoxypyrimidine | Photolysis (Dechlorination) |

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized and should be adapted based on the specific stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Figure 4: General Experimental Workflow.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. A co-solvent such as methanol or acetonitrile may be used if the compound has low aqueous solubility.[1]

Hydrolytic Studies

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at room temperature or heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution at 60 °C for a specified period and analyze the samples directly.

-

Oxidative Study

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at different time points and dilute with mobile phase for analysis.

Photolytic Study

-

Expose a solution of the compound (e.g., 1 mg/mL) in a transparent container to a light source that provides both UV and visible light.

-

The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at appropriate time intervals.

Thermal Study

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

For degradation in solution, heat the stock solution at a similar temperature.

-

Analyze the samples at appropriate time intervals.

Conclusion

The potential degradation pathways of this compound are primarily driven by the reactivity of its chloro, amino, and methoxy substituents. Hydrolysis of the chloro group is a likely major degradation route under various pH conditions. Oxidative and photolytic stress can lead to N-oxidation, ring hydroxylation, and dechlorination. The provided experimental protocols offer a framework for conducting forced degradation studies to confirm these pathways and identify the resulting degradation products, which is a critical step in the development of stable and safe pharmaceutical products.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Amino-6-chloro-5-methoxypyrimidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Amino-6-chloro-5-methoxypyrimidine from its precursor, 4,6-dichloro-5-methoxypyrimidine. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol detailed below is based on established principles of nucleophilic aromatic substitution on pyrimidine rings.

Introduction

The selective amination of polychlorinated pyrimidines is a fundamental transformation in heterocyclic chemistry, enabling the synthesis of a wide array of functionalized molecules. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. The following protocol outlines a procedure for the selective mono-amination of 4,6-dichloro-5-methoxypyrimidine using aqueous ammonia.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (S NAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atoms towards nucleophilic attack. By controlling the reaction conditions, selective mono-substitution can be achieved, where one chlorine atom is displaced by an amino group from ammonia, yielding the desired product.

Experimental Protocol

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[1] Researchers should consider optimizing reaction conditions for their specific laboratory setup and scale.

Materials:

-

4,6-dichloro-5-methoxypyrimidine

-

Aqueous ammonia (25-30% solution)

-

Deionized water

-

Ethanol

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 4,6-dichloro-5-methoxypyrimidine (1.0 equivalent) in deionized water. The molar ratio of the dichloropyrimidine to water can be in the range of 1:16 to 1:33.[1]

-

Addition of Ammonia: While stirring, slowly add aqueous ammonia (4.0 - 4.5 equivalents) to the suspension at room temperature.[1]

-

Reaction: Heat the reaction mixture to 55-60°C and maintain this temperature with vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or no further conversion is observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. Wash the solid with cold deionized water and dry under vacuum.

-

If no precipitate forms, or to recover dissolved product, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Data Presentation

The following table summarizes the key reaction parameters based on literature for analogous reactions. Actual yields may vary depending on the specific experimental conditions.

| Parameter | Value/Range | Reference |

| Starting Material | 4,6-dichloro-5-methoxypyrimidine | - |

| Reagent | Aqueous Ammonia | [1] |

| Molar Ratio (Substrate:Ammonia) | 1 : 4.0 - 4.5 | [1] |

| Solvent | Water | [1] |

| Molar Ratio (Substrate:Water) | 1 : 16 - 33 | [1] |

| Reaction Temperature | 55 - 60 °C | [1] |

| Pressure | Atmospheric | [1] |

| Product | This compound | - |

| Expected Yield | Moderate to High (Specific yield not reported for this exact substrate) | - |

| Purity | >97% after recrystallization (Typical expectation) | - |

Visualizations

Reaction Scheme:

References

Application Notes & Protocols for the Synthesis of 4-Amino-6-chloro-5-methoxypyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted aminopyrimidines are a crucial class of heterocyclic compounds, frequently serving as foundational scaffolds in medicinal chemistry. Their structural resemblance to the purine core of ATP allows them to function as effective inhibitors for various enzymes, particularly kinases.[1] This document provides detailed protocols for the synthesis of 4-amino-6-chloro-5-methoxypyrimidine derivatives, starting from the preparation of the key intermediate, 4,6-dichloro-5-methoxypyrimidine. These compounds are valuable precursors for creating libraries of bioactive molecules for drug discovery programs, including PARP-1 inhibitors and sulfadoxine.[2][3][4]

Part I: Synthesis of Key Intermediate 4,6-Dichloro-5-methoxypyrimidine

The primary route to 4,6-dichloro-5-methoxypyrimidine involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine or its salt using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[5][6]

Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol is adapted from methodologies described in patent literature.[7]

Materials:

-

5-methoxy-4,6-dihydroxypyrimidine disodium salt

-

Phosphorus oxychloride (POCl₃)

-

Trichloroethylene

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction kettle, add 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium salt and 42 parts by mass of phosphorus oxychloride.

-

Reaction: Heat the mixture and maintain the temperature at 65°C for 1.5 hours.

-

Solvent Removal: After the reaction is complete, reduce the pressure to recycle the excess phosphorus oxychloride until the material is dry.

-

Work-up: Cool the residue to 35°C and add trichloroethylene. Transfer the mixture to a hydrolysis pot containing 650 parts by mass of water and stir at 65°C.

-

Extraction: Separate the trichloroethylene layer. The aqueous layer is repeatedly extracted with trichloroethylene (approximately 9 times).

-

Purification: Combine the organic layers and distill to remove the trichloroethylene, yielding the crude chloride.

-

Recrystallization: Add the crude chloride to a refining kettle with methanol (three times the mass of the crude product). Heat to achieve full dissolution, then cool to 45°C to crystallize the product.

-

Isolation: Discharge, filter, and dry the crystals to obtain pure 5-methoxy-4,6-dichloropyrimidine.[7]

Data Summary: Chlorination Reaction Conditions

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| 4,6-dihydroxy-5-methoxypyrimidine sodium salt | Phosphorus trichloride (PCl₃) | None | 110-120 | 2-6 | Not specified | [6] |

| 5-methoxy-4,6-dihydroxypyrimidine disodium salt | Phosphorus oxychloride (POCl₃) | None | 65 | 1.5 | ~61% (based on parts) | [7] |

| 5-methoxypyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 1 | 86% | [8] |

Part II: Synthesis of this compound Derivatives via SNAr

The synthesis of this compound derivatives is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][5] This approach allows for the selective replacement of one chlorine atom on the 4,6-dichloro-5-methoxypyrimidine core with a primary or secondary amine.

Experimental Workflow: General Synthetic Route

The overall synthetic strategy involves two main stages: the creation of the dichloro-pyrimidine intermediate, followed by a controlled mono-amination.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Mono-amination of 4,6-Dichloro-5-methoxypyrimidine

This protocol describes a general method for the regioselective introduction of an amino substituent.[1]

Materials:

-

4,6-dichloro-5-methoxypyrimidine

-

Desired amine (e.g., cyclopentylamine)

-

Solvent (e.g., Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve 4,6-dichloro-5-methoxypyrimidine in an appropriate solvent like DCM in a reaction flask.

-

Nucleophilic Addition: Add the desired amine to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding water.

-

Work-up: Adjust the pH to neutral (pH ~7) using a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM) multiple times.

-